The synthesis of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several methods, with one notable approach involving the reaction of 2-[(dimethylamino)methylene]-1,3-cyclohexanedione with benzylhydrazine dihydrochloride in the presence of sodium hydroxide in methanol. The reaction conditions typically require heating for approximately 1.5 hours to ensure completion .
This method highlights the efficiency of using hydrazine derivatives in synthesizing indazole compounds.
The molecular structure of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one features a bicyclic indazole framework with a benzyl substituent. The key structural elements include:
The compound exhibits specific bond angles and distances that contribute to its stability and reactivity. The presence of the ketone functional group plays a crucial role in its reactivity profile and potential interactions with biological targets.
1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or tailor it for specific applications in medicinal chemistry .
Understanding its mechanism is crucial for developing therapeutic agents targeting specific conditions mediated by these receptors.
The physical and chemical properties of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one include:
Property | Value |
---|---|
Molecular Weight | 226.27 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence the compound's behavior in biological systems and its suitability for various applications.
The potential applications of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one are diverse:
The ongoing research into indazole derivatives continues to reveal new therapeutic potentials, making this compound a subject of interest in medicinal chemistry .
The core compound, 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, follows systematic IUPAC naming conventions. The parent heterocycle is a 4(5H)-indazolone, indicating a pyrazole ring fused to a partially saturated cyclohexanone (positions 5,6,7). The "6,7-dihydro" descriptor specifies unsaturation between C6–C7, while "1H" denotes the protonation state at the pyrazole nitrogen (N1). The substituent "1-benzyl" (C₆H₅CH₂–) attaches to N1. Its CAS Registry Number 13671-74-4 provides a unique identifier [1]. Synonyms include 1-benzyl-4,5,6,7-tetrahydro-4-oxoindazole and 1-benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one, reflecting alternative numbering or saturation descriptors [1] [5].
Table 1: Systematic Identification of 1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one
Property | Value |
---|---|
IUPAC Name | 1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one |
CAS Registry Number | 13671-74-4 |
Molecular Formula | C₁₅H₁₅NO |
Key Synonyms | 1-Benzyl-4,5,6,7-tetrahydro-4-oxoindazole; 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
Canonical SMILES | O=C1CCC2=C(N(CC3=CC=CC=C3)N=NC2=C1 |
The molecule features a bicyclic scaffold: a planar aromatic pyrazole (N1–N2–C3–C3a–C7a) fused to a non-aromatic six-membered ring (C4–C5–C6–C7–C7a) in a twisted boat conformation. The ketone at C4 (O=C4) introduces a sp²-hybridized carbon, flattening the C4–C3a–C7a region. The benzyl group at N1 adopts a pseudo-axial orientation to minimize steric clash with the fused ring system. Computational models indicate a dihedral angle of 85–90° between the pyrazole and benzyl ring planes [5] [6]. The saturated C5–C6–C7 bonds allow conformational flexibility, but the C4 carbonyl restricts planarity. No chiral centers exist, but the structure exhibits atropisomerism due to restricted rotation of the bulky N1-benzyl group at room temperature [4].
Key geometric parameters:
Indazolones exhibit complex tautomerism involving proton migration between ring nitrogens (N1, N2) and the keto-enol system. For 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, three primary tautomeric forms exist:
The 1H-keto tautomer is stabilized by:
Table 2: Tautomeric Forms of Tetrahydroindazol-4-ones
Tautomer | Stability | Key Features | Substituent Influence |
---|---|---|---|
1H-4(5H)-one | High | Aromatic pyrazole; conjugated ketone | N1-Benzyl stabilizes by steric blocking |
2H-4-ol | Low | Non-aromatic; enol OH group | Disfavored by N1-substitution |
3H-4(5H)-one | Very Low | Non-aromatic; imine character (C3=N2) | Not observed |
Versus 5H-Indol-4-ones:1-Benzyl-6,7-dihydro-5H-indol-4-one (CAS# 13671-74-4) replaces N2 with CH₂, converting the pyrazole to a pyrrole. This eliminates tautomeric complexity but reduces hydrogen-bonding capacity. The indol-4-one scaffold has lower dipole moment (3.2 D vs. 4.8 D) due to loss of the polar N=N bond [1].
Versus Tetrahydroindazoles:4,5-Dihydro-1H-indazol-6(7H)-one (CAS# 74197-19-6) features saturation at C4–C5 instead of C6–C7. This shifts the ketone to C6, altering electronic distribution: its C6=O absorbs at 1680 cm⁻¹ (IR) vs. 1715 cm⁻¹ for C4=O in the title compound. The reduced ring strain increases stability [2].
Versus N1-Substituted Variants:1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS# 14823-31-5) replaces benzyl with phenyl. The lack of a methylene spacer reduces N1 flexibility, decreasing the dihedral angle (pyrazole–aryl: 55° vs. 85°). This enhances π-conjugation but increases steric hindrance near N2 [9].
Table 3: Scaffold Comparison of Key Indazole Derivatives
Compound | Molecular Formula | Core Saturation | Ketone Position | N1-Substituent Flexibility |
---|---|---|---|---|
1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one (Target) | C₁₅H₁₅NO | C6–C7 single bond | C4 | High (methylene spacer) |
1-Benzyl-6,7-dihydro-5H-indol-4-one [1] | C₁₅H₁₅NO | C6–C7 single bond | C4 | High |
4,5-Dihydro-1H-indazol-6(7H)-one [2] | C₇H₈N₂O | C4–C5 single bond | C6 | None (unsubstituted) |
1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one [9] | C₁₃H₁₂N₂O | C6–C7 single bond | C4 | Low (direct phenyl attachment) |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6